
apolipoprotein C-II (Toronto)
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Overview
Description
Apolipoprotein C-II (Toronto), also known as Apolipoprotein C-II (Toronto), is a useful research compound. Its molecular formula is C9H12ClNO2. The purity is usually 95%.
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Scientific Research Applications
Biochemical Role and Mechanism
ApoC-II functions primarily as a cofactor for LPL, facilitating the breakdown of triglyceride-rich lipoproteins such as chylomicrons and very low-density lipoproteins (VLDL). Its role is vital in maintaining normal triglyceride levels in plasma. The deficiency of ApoC-II, particularly the Toronto variant, leads to severe hypertriglyceridemia and associated complications such as pancreatitis.
Table 1: Functions of Apolipoprotein C-II
Function | Description |
---|---|
Cofactor for LPL | Activates LPL to hydrolyze triglycerides in circulation |
Lipid transport | Assists in the transport of triglycerides from the intestine to tissues |
Regulation of lipid metabolism | Modulates the interaction between lipoproteins and endothelial cells |
Genetic Implications
The genetic basis for ApoC-II deficiency has been linked to mutations in the APOC2 gene. The Toronto variant is a specific mutation that results in a non-functional protein. This genetic alteration has been associated with familial chylomicronemia syndrome (FCS), characterized by recurrent pancreatitis and elevated triglyceride levels.
Case Study: ApoC-II Deficiency
A notable case involved a family with multiple members diagnosed with ApoC-II deficiency. Genetic analysis revealed homozygous mutations in the APOC2 gene, leading to a complete lack of functional ApoC-II. Clinical manifestations included severe hypertriglyceridemia and episodes of acute pancreatitis, highlighting the need for genetic screening and early intervention in affected individuals .
Clinical Significance
The clinical implications of ApoC-II (Toronto) deficiency are profound. Patients often present with symptoms related to high triglyceride levels, including abdominal pain due to pancreatitis. Understanding these clinical presentations is essential for timely diagnosis and management.
Table 2: Clinical Features of ApoC-II Deficiency
Clinical Feature | Description |
---|---|
Recurrent pancreatitis | Frequent episodes due to high triglyceride levels |
Hepatosplenomegaly | Enlargement of liver and spleen observed in affected individuals |
Hypertriglyceridemia | Significantly elevated triglyceride levels (>1000 mg/dL) |
Therapeutic Approaches
Given the critical role of ApoC-II in lipid metabolism, various therapeutic strategies have been explored to address its deficiency:
- Dietary Management : Patients are often advised to adopt a low-fat diet to minimize triglyceride intake.
- Medications : Fibrates and omega-3 fatty acids have been used to lower triglyceride levels.
- Gene Therapy : Emerging research is investigating gene therapy approaches aimed at correcting APOC2 mutations or enhancing LPL activity through pharmacological means .
Chemical Reactions Analysis
Structural Alterations in Apolipoprotein C-II (Toronto)
Apolipoprotein C-II (Toronto) is a pathogenic variant caused by a single-nucleotide deletion in codon 68 of the APOC2 gene (c.289delT), leading to a frameshift mutation. This results in six altered amino acids (Thr68Pro, Gly69Val, Thr70Leu, Ala71Pro, Pro72Leu, and Gly73Arg) and premature termination at residue 74 . The truncated protein (74 amino acids vs. wild-type 79) loses critical C-terminal residues required for lipoprotein lipase (LPL) activation .
Table 1: Structural Comparison of Wild-Type vs. Toronto Variant
Biochemical Interactions with Lipoprotein Lipase (LPL)
ApoC-II (Toronto) fails to activate LPL due to the loss of residues 76–79, which are essential for stabilizing LPL’s catalytic domain . Wild-type apoC-II enhances LPL-mediated hydrolysis of triglycerides (TG) by 15–20 fold through direct binding to LPL’s heparin-binding domain . In contrast, the Toronto variant shows no cofactor activity in in vitro assays .
Key Findings from Functional Studies :
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LPL Activation Mechanism :
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Lipolysis Kinetics :
Pathophysiological Consequences of Impaired LPL Activation
The Toronto variant causes severe hypertriglyceridemia (HTG) due to defective TG-rich lipoprotein (TRL) clearance . Plasma TG levels in homozygous individuals exceed 2,000 mg/dL, leading to chylomicronemia and pancreatitis .
Table 2: Clinical and Biochemical Features of ApoC-II (Toronto)
Experimental Rescue of LPL Activity
Critical Research Insights :
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Peptide Therapeutics :
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Gene Therapy :
Properties
CAS No. |
107497-50-7 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
0 |
Synonyms |
apolipoprotein C-II (Toronto) |
Origin of Product |
United States |
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